molecular formula C18H26N6O3S B10882039 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide

4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide

Cat. No.: B10882039
M. Wt: 406.5 g/mol
InChI Key: LQJRTICJOSLKMR-UHFFFAOYSA-N
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Description

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a tetrazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The dimethoxyphenyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the tetrahydropyridine ring and the attachment of the methoxyethyl group through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors in a similar manner. The dimethoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tetrahydropyridine ring can provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of a tetrazole ring, a dimethoxyphenyl group, and a tetrahydropyridine ring. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N6O3S

Molecular Weight

406.5 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C18H26N6O3S/c1-25-11-8-19-18(28)23-9-6-14(7-10-23)24-21-17(20-22-24)13-4-5-15(26-2)16(12-13)27-3/h4-5,12,14H,6-11H2,1-3H3,(H,19,28)

InChI Key

LQJRTICJOSLKMR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)N1CCC(CC1)N2N=C(N=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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